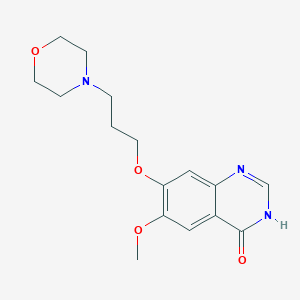








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16]Cl)[N:9]=[CH:8][NH:7][C:6]2=[O:18].[NH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1.C(O)(CC)C>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][CH2:16][N:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)[N:9]=[CH:8][NH:7][C:6]2=[O:18]
|


|
Name
|
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCCCCl)=O
|
|
Name
|
|
|
Quantity
|
154.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
380 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)O
|
|
Name
|
|
|
Quantity
|
380 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 500 mL volume glass vessel equipped with a stirrer
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at 70° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred for 30 minutes at room temperature
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystalline product was filtered
|
|
Type
|
STIRRING
|
|
Details
|
stirred
|
|
Type
|
WASH
|
|
Details
|
for washing
|
|
Type
|
FILTRATION
|
|
Details
|
again filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. under reduced pressure
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCCCN1CCOCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 104 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |